molecular formula C17H18N2O6 B2606461 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 941974-10-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B2606461
CAS No.: 941974-10-3
M. Wt: 346.339
InChI Key: OSHIQTJNQVMYNR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.339. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activities, synthesis methods, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H21N5O\text{C}_{22}\text{H}_{21}\text{N}_{5}\text{O}

This structure incorporates a benzodioxin moiety and a dihydropyridine derivative, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. One common method is the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides under alkaline conditions to yield the desired product. For instance, in one study, the synthesis involved reacting 2-bromo-N-(un/substituted phenyl)acetamides with N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide in DMF with lithium hydride as a base .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for preventing oxidative stress-related cellular damage and has implications for aging and various diseases.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit specific enzymes associated with metabolic disorders. Studies have shown that derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase enzymes. This suggests potential therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Inhibition of α-glucosidase : A series of synthesized compounds were screened for their ability to inhibit α-glucosidase. The results indicated that certain derivatives showed promising inhibition rates comparable to established antidiabetic drugs.
  • Neuroprotective Effects : In vitro studies demonstrated that compounds derived from the benzodioxin framework exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests their potential use in neurodegenerative disease treatments.

Research Findings Summary Table

Activity Mechanism Reference
AntioxidantScavenging free radicals
α-glucosidase inhibitionCompetitive inhibition
Acetylcholinesterase inhibitionReversible inhibition
NeuroprotectionReducing oxidative stress in neurons

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-23-16-8-19(12(10-20)7-13(16)21)9-17(22)18-11-2-3-14-15(6-11)25-5-4-24-14/h2-3,6-8,20H,4-5,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHIQTJNQVMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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